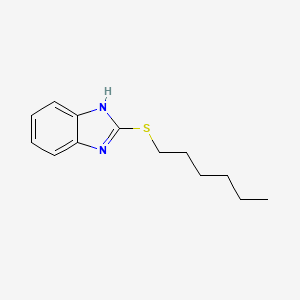

2-hexylsulfanyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

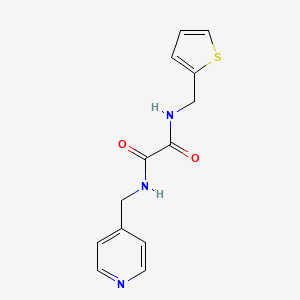

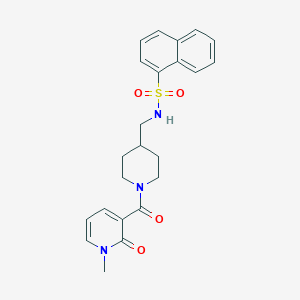

“2-hexylsulfanyl-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with a suitable reagent . For instance, 2-substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, involving 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .

Molecular Structure Analysis

The molecular structure of benzimidazoles, including “2-hexylsulfanyl-1H-benzimidazole”, has been determined and analyzed in various studies . The benzimidazole core is often planar, and the presence of substituents at various positions can influence the overall structure and properties of the molecule .

Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. For instance, they can act as a base, undergoing deprotonation with stronger bases . They can also participate in various organic reactions, such as the formation of N-heterocyclic carbenes .

Scientific Research Applications

Antimicrobial Properties

2-Hexylsulfanyl-1H-benzimidazole derivatives have been explored for their antimicrobial properties. For instance, a study demonstrated that novel structures derived from this compound showed potent and selective activities against the gastric pathogen Helicobacter pylori, with a prototype compound meeting significant in vitro microbiological criteria as a novel anti-H. pylori agent (Carcanague et al., 2002). Similarly, various benzimidazole derivatives, including those containing 2-hexylsulfanyl-1H-benzimidazole, were synthesized and evaluated for their antimicrobial activity, showing effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Biological Agents

Research on the synthesis of 2-hexylsulfanyl-1H-benzimidazole derivatives has also revealed their potential as biological agents. For example, compounds synthesized from 2-mercaptobenzimidazole derivatives were screened for anti-bacterial and anti-fungal activities, exhibiting good efficacy against a range of microorganisms (Hosamani & Shingalapur, 2011). Another study focusing on 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives showed that these compounds displayed good inhibition efficacy compared with standard drugs in antimicrobial activity tests (Nagaraja et al., 2020).

Corrosion Inhibition

The application of 2-hexylsulfanyl-1H-benzimidazole derivatives in corrosion inhibition has been investigated, particularly concerning the protection of metals like iron. Benzimidazole derivatives, including 2-hexylsulfanyl-1H-benzimidazole, were studied for their action against iron corrosion in nitric acid, revealing their effectiveness in inhibiting corrosion processes (Khaled, 2010).

Anticancer Activity

Certain 2-hexylsulfanyl-1H-benzimidazole derivatives have been synthesized and tested for their anticancer properties. For instance, a series of compounds were evaluated for cytotoxic activity against various human cancer cell lines, indicating potential in cancer treatment research (Varshney et al., 2015). Another study synthesized novel benzimidazole-5-(aryldiazenyl)thiazole derivatives and evaluated their antibacterial activities and cytotoxic effect against human liver cancer cell lines (Khalifa et al., 2018).

DNA Topoisomerase I Inhibitors

1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, which are enzymes playing a crucial role in DNA replication and cell division. Such properties make them valuable in the study of anticancer and antimicrobial therapies (Alpan, Gunes, & Topçu, 2007).

Antiviral Activity

Benzimidazole derivatives, including those based on 2-hexylsulfanyl-1H-benzimidazole, have been explored for their antiviral activity. A series of 1‐(hydroxyalkyl)‐1H-benzimidazoles, for example, showed activity against viruses such as herpes simplex and poliovirus (Garuti et al., 1982).

Future Directions

Benzimidazole derivatives, including “2-hexylsulfanyl-1H-benzimidazole”, continue to be an active area of research due to their wide range of biological activities. Future research may focus on designing novel and potent benzimidazole-containing drugs with improved selectivity, potency, and multi-target activity .

properties

IUPAC Name |

2-hexylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-3-4-7-10-16-13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOFGGGRNCIICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hexylsulfanyl-1H-benzimidazole | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)